![molecular formula C11H11ClN2O2 B2449739 5-Chloro-2-morpholinobenzo[d]oxazole CAS No. 94058-85-2](/img/structure/B2449739.png)
5-Chloro-2-morpholinobenzo[d]oxazole
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Description
5-Chloro-2-Morpholinobenzo[d]oxazole is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 . It is also known by other synonyms such as 5-chloro-2-(4-morpholinyl)benzoxazole, 5-chloro-2-morpholinobenzoxazole, 5-chloro-2-(morpholin-4-yl)benzoxazole, and 2-morpholino-5-chlorobenzoxazole .
Synthesis Analysis
The synthesis of 5-Chloro-2-Morpholinobenzo[d]oxazole involves several steps. The synthetic route includes the use of morpholine and 5-Chlorobenzoxazole . The literature references for the synthesis include works by Froehr, Tanja; Sindlinger, Christian P.; Kloeckner, Ulrich; Finkbeiner, Peter; Nachtsheim, Boris J. in Organic Letters, 2011 .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-Morpholinobenzo[d]oxazole consists of a benzoxazole ring substituted with a chlorine atom and a morpholine ring . The exact mass of the molecule is 238.05100 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-Morpholinobenzo[d]oxazole include a molecular weight of 238.67000, an exact mass of 238.05100, and a LogP of 2.38280 . The boiling point, melting point, and density are not available .Scientific Research Applications
Synthesis and Derivative Studies
- Derivatives Development : The derivatives of oxazole compounds, including 5-Chloro-2-morpholinobenzo[d]oxazole, have been studied for their potential in synthesizing new compounds. For instance, derivatives of 5-(dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs, with morpholino groups, have been explored (Vyzhdak et al., 2005).
Coordination Chemistry
- Transition Metal Coordination : Oxazole ligands, including those similar to 5-Chloro-2-morpholinobenzo[d]oxazole, have been utilized in transition metal-catalyzed asymmetric syntheses. Their structural properties make them valuable for coordination chemistry and synthesis applications (Gómez et al., 1999).
Pharmaceutical Research
- Antimicrobial Activity : Certain benzoxazole derivatives, related to 5-Chloro-2-morpholinobenzo[d]oxazole, have shown significant antimicrobial activity. Their effectiveness against various bacterial and yeast strains has been a subject of study (Temiz‐Arpacı et al., 2005).
Catalysis
- Gold Catalysis : Research has been conducted on the synthesis of oxazoles, similar to 5-Chloro-2-morpholinobenzo[d]oxazole, using gold catalysis. This method facilitates the creation of oxazole derivatives under mild conditions (Hashmi et al., 2004).
Anticancer Research
- Oxazole-Based Anticancer Agents : Oxazole-based compounds, which include structures similar to 5-Chloro-2-morpholinobenzo[d]oxazole, are being explored for their potential as anticancer agents. Their interaction with various enzymes and receptors makes them promising candidates for drug development (Chiacchio et al., 2020).
properties
IUPAC Name |
5-chloro-2-morpholin-4-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOYAIFMBIJNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-morpholinobenzo[d]oxazole |
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